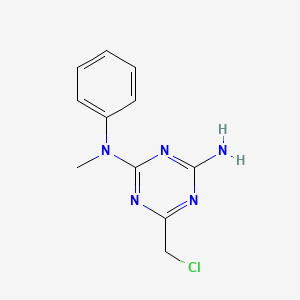

6-(chloromethyl)-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine

Description

6-(Chloromethyl)-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by:

- A chloromethyl (-CH₂Cl) group at position 6 of the triazine ring.

- N-methyl and N-phenyl substituents at positions 2 and 4, respectively. Triazine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties .

Propriétés

IUPAC Name |

6-(chloromethyl)-2-N-methyl-2-N-phenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5/c1-17(8-5-3-2-4-6-8)11-15-9(7-12)14-10(13)16-11/h2-6H,7H2,1H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVCNFFTPYJGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from cyanuric chloride and aniline derivatives. The general synthetic route involves:

Reacting cyanuric chloride with aniline to form a triazine derivative.

Introducing a chloromethyl group through chloromethylation.

Substituting the remaining positions with methyl and phenyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving the chloromethyl group.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: Substitution reactions are common, especially at the chloromethyl and amine positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of chloromethyl derivatives and other oxidized products.

Reduction: Reduced forms of the compound with modified functional groups.

Substitution: Various substituted triazine derivatives.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The amine groups can form hydrogen bonds and ionic interactions, influencing the compound's binding affinity and activity.

Comparaison Avec Des Composés Similaires

Substituent Analysis

The table below highlights key structural differences among triazine derivatives:

Key Observations :

- The chloromethyl group in the target compound introduces higher reactivity compared to chloro-substituted analogs like Simazine or Atrazine, enabling alkylation reactions in biological or synthetic contexts .

- Morpholino and trifluoromethoxy groups in analogs (e.g., ) increase polarity and metabolic stability, which may influence pharmacokinetics.

Physicochemical Properties

Toxicity and Metabolism

- Chloromethyl Metabolites: Likely metabolized to reactive intermediates capable of forming DNA adducts, similar to N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine (MT1), a metabolite linked to carcinogenicity concerns .

- Environmental Persistence : Less persistent than chloro-substituted triazines (e.g., Atrazine) due to the hydrolytic lability of the chloromethyl group .

Activité Biologique

6-(Chloromethyl)-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazine derivatives , which are known for their diverse biological activities. This compound features a triazine ring substituted with amine groups, contributing to its potential pharmacological properties. The structure can be represented as follows:

- Chemical Formula : C₆H₈ClN₅

- Molecular Weight : 187.63 g/mol

- CAS Number : 6190-65-4

The biological activity of this compound has been linked to its interactions with various biological targets. Some key mechanisms include:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit lysophosphatidic acid acyltransferase β activity, which is crucial in lipid metabolism and cell signaling pathways .

- Antiproliferative Effects : Studies indicate that it may have antiproliferative effects on certain cancer cell lines, suggesting potential applications in oncology .

Toxicological Profile

The safety profile of this compound is essential for its application in pharmacology. The following points summarize its toxicological aspects:

- Irritant Properties : It is classified as an irritant, which necessitates careful handling and consideration in therapeutic contexts .

- Environmental Impact : As a member of the triazine family, there are concerns regarding its persistence and bioaccumulation in the environment .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies :

-

Pharmacological Applications :

- The compound's ability to modulate lipid metabolism through enzyme inhibition suggests potential therapeutic uses in metabolic disorders and cancer treatment. Further investigations into its pharmacokinetics and bioavailability are necessary for clinical applications.

-

Comparative Studies :

- Comparative studies with other triazine derivatives have shown that modifications in the chemical structure significantly influence biological activity. This highlights the importance of structure-activity relationships (SAR) in developing more effective derivatives.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(chloromethyl)-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine?

- Methodology : Microwave-assisted one-pot synthesis is recommended. Combine cyanoguanidine (2.5 mmol), substituted aldehydes, and methylphenylamine in ethanol with concentrated HCl (0.21 mL) under microwave irradiation (150 W, 140°C, 50 min). Post-reaction, neutralize with 5N NaOH, filter, and recrystallize from ethanol . Adjust substituents (e.g., chloromethyl group) by substituting aldehydes with chloromethyl precursors. Confirm purity via HPLC (>95%) and structural integrity via H/C NMR .

Q. How should researchers characterize the compound’s structural and chemical properties?

- Methodology :

- NMR Spectroscopy : Analyze H NMR (400 MHz, CDOD) for aromatic protons (δ 7.2–8.4 ppm) and NH/NH signals (δ 6.8–7.3 ppm). C NMR should confirm triazine carbons (δ 160–170 ppm) .

- Mass Spectrometry : Use HRMS (ESI) to verify molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- Chromatography : Employ UPLC with C18 columns (ACN/water gradient) for purity assessment .

Q. What solvents and reaction conditions favor nucleophilic substitutions on the triazine core?

- Methodology : Polar aprotic solvents (DMF, DMSO) at 80–120°C enhance reactivity. Use methylphenylamine as the nucleophile for N-alkylation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). For chloromethyl group stability, avoid strong bases to prevent hydrolysis .

Advanced Research Questions

Q. How can computational models predict structure-activity relationships (SAR) for triazine derivatives?

- Methodology :

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic/steric features (e.g., chloromethyl, methylphenyl) with antiproliferative activity. Grid-based coefficients (e.g., steric/electrostatic fields) can optimize substituent positions .

- Docking Studies : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Prioritize analogs with ΔG < −8 kcal/mol .

Q. How to resolve contradictions in reported bioactivity data for triazine analogs?

- Methodology :

- Dose-Response Analysis : Perform MTT assays (0.1–100 µM) on cancer cell lines (e.g., MCF-7, HeLa) to establish IC values. Compare with literature using standardized protocols .

- Data Normalization : Account for variations in cell viability assays by including positive controls (e.g., cisplatin) and normalizing to solvent-only baselines .

Q. What strategies improve the compound’s pharmacokinetic properties?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the chloromethyl moiety to enhance solubility. Assess metabolic stability in liver microsomes .

- Combination Therapy : Screen synergy with FDA-approved agents (e.g., paclitaxel) using Chou-Talalay assays. Calculate combination indices (CI < 1 indicates synergy) .

Q. How to evaluate the compound’s stability under physiological conditions?

- Methodology :

- Forced Degradation Studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolyzed chloromethyl groups) .

- Light/Heat Stability : Expose solid samples to 40°C/75% RH or UV light (254 nm) for 7 days. Use DSC/TGA to assess thermal decomposition .

Data Contradiction Analysis

Q. Why do similar triazine derivatives exhibit divergent reaction yields?

- Methodology :

- DoE Optimization : Vary parameters (solvent polarity, temperature, catalyst ratio) using a central composite design. Identify critical factors via ANOVA .

- Intermediate Trapping : Use in-situ IR to detect transient species (e.g., Schiff bases) that may alter reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.